molecular formula C16H16O5S B2637900 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate CAS No. 749218-83-5

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2637900
CAS No.: 749218-83-5
M. Wt: 320.36
InChI Key: UPAREUQKLUMKEL-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate (CAS 749218-83-5) is a specialized sulfonate ester of high value to synthetic and medicinal chemistry researchers. Its molecular structure features a 2,5-dimethylbenzenesulfonate moiety and a phenyl ring functionalized with both aldehyde and methoxy groups . This bifunctional architecture imparts unique reactivity, making it a versatile building block or intermediate for constructing complex aromatic systems and functionalized polymers . The aldehyde group offers a particularly versatile handle for further derivatization, for instance, through condensation reactions to form Schiff bases, while the sulfonate ester is a potential leaving group for nucleophilic displacement reactions . A key demonstrated application of this compound is its use as a critical intermediate in the design and synthesis of novel vanillin-derived dual-target inhibitors for Alzheimer's disease research, specifically as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors . With a molecular formula of C16H16O5S and a molecular weight of 320.36 g/mol, this compound is characterized by its well-defined molecular structure which ensures consistent performance in controlled reactions . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-11-4-5-12(2)16(8-11)22(18,19)21-14-7-6-13(10-17)9-15(14)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAREUQKLUMKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate typically involves the esterification of 4-formyl-2-methoxyphenol with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate and Analogs

Compound Name Key Functional Groups Reactivity/Applications Commercial Status
This compound Formyl, methoxy, sulfonate Polymer crosslinking, dynamic covalent bonds Discontinued
4-Methoxyphenyl benzenesulfonate Methoxy, sulfonate Surfactant, intermediate in organic synthesis Commercially available
2,5-Dimethylbenzenesulfonyl chloride Methyl, sulfonyl chloride Electrophilic reagent for sulfonylation Widely available
4-Nitrophenyl sulfonate esters Nitro, sulfonate Hydrolysis studies, enzyme substrates Available

Key Comparisons

Reactivity: The formyl group in this compound distinguishes it from simpler methoxy- or methyl-substituted sulfonates. This group enables participation in Schiff base formation or reduction reactions (e.g., with NaBH₄, as in ), which are absent in non-aldehyde analogs. Compared to sulfonyl chlorides (e.g., 2,5-dimethylbenzenesulfonyl chloride), the sulfonate ester group is less electrophilic, reducing its utility in nucleophilic substitution reactions but improving stability in aqueous media.

Stability and Solubility :

  • The 2,5-dimethylbenzenesulfonate moiety likely enhances hydrophobicity compared to unsubstituted benzenesulfonates. However, the polar methoxy and formyl groups may counterbalance this, improving solubility in alcohols or ethers.
  • In contrast, nitro-substituted sulfonates (e.g., 4-nitrophenyl sulfonates) exhibit higher reactivity in hydrolysis but poorer stability under basic conditions.

Commercial Viability :

  • The discontinuation of this compound contrasts with the sustained availability of simpler analogs (e.g., 4-methoxyphenyl sulfonates). This suggests challenges in its synthesis (e.g., handling the formyl group’s sensitivity) or niche applicability.

Applications :

  • While 4-nitrophenyl sulfonates are standard in kinetic studies, the unique formyl-methoxy-sulfonate combination in this compound may suit specialized polymer or dynamic covalent chemistry applications, as evidenced by its role in boroxine synthesis .

Biological Activity

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate (CAS No. 749218-83-5) is a sulfonate derivative that has garnered attention for its potential biological activities. This compound features a formyl group and a methoxyphenyl moiety, which contribute to its unique reactivity and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O5SC_{16}H_{16}O_5S with a molecular weight of approximately 320.37 g/mol. The structure includes functional groups that are essential for its biological interactions:

PropertyValue
IUPAC Name(4-formyl-2-methoxyphenyl) 2,5-dimethylbenzenesulfonate
Molecular Weight320.37 g/mol
CAS Number749218-83-5
Functional GroupsFormyl, Methoxy, Sulfonate

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
  • Enzyme Interaction : It has been employed as a probe in studies investigating enzyme mechanisms and biological pathways.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound:

Case Study: NF-κB Activation

A study investigated the effects of various compounds on NF-κB activation in response to lipopolysaccharide (LPS). Among the tested compounds, those similar to this compound exhibited significant enhancement of NF-κB activity at specific time points:

CompoundTime Point (h)NF-κB Activity Enhancement (%)
Compound A5Not Significant
Compound B12Significant
4-Formyl Compound 12 Significant

This study highlights the potential of this compound in modulating inflammatory pathways through NF-κB signaling.

Research Applications

This compound serves various roles in scientific research:

  • Organic Synthesis : It acts as an intermediate in synthesizing complex organic molecules.
  • Biological Probes : Utilized in studying enzyme mechanisms and cellular pathways.
  • Industrial Applications : Employed in producing specialty chemicals and materials.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from similar compounds:

CompoundKey Differences
4-Formyl-2-methoxyphenyl benzenesulfonateLacks dimethyl groups
4-Formylphenyl 2,5-dimethylbenzenesulfonateLacks methoxy group

These differences influence their reactivity and biological interactions.

Q & A

Q. What are the recommended synthetic routes for 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate, and how can reaction progress be monitored?

Methodological Answer: The compound can be synthesized via sulfonation of 2,5-dimethylbenzene followed by esterification with 4-formyl-2-methoxyphenol. Key steps include:

  • Sulfonation : Use fuming sulfuric acid under controlled temperature (0–5°C) to introduce the sulfonate group .
  • Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
  • Monitoring : Track reaction progress using thin-layer chromatography (TLC, hexane:ethyl acetate 7:3) or HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the formyl proton (δ 9.8–10.2 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm).
    • ¹³C NMR : Confirm sulfonate (δ 110–120 ppm) and carbonyl (δ 190–200 ppm) groups .
  • IR Spectroscopy : Look for S=O stretching (1350–1200 cm⁻¹) and aldehyde C=O (1720–1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Prioritize molecular ion peaks (M⁺) and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and purity, and which variables are most influential?

Methodological Answer: A 2³ factorial design is recommended to test three critical factors:

  • Variables : Reaction temperature (Levels: 25°C vs. 40°C), catalyst loading (0.5 eq vs. 1.0 eq), and solvent polarity (dichloromethane vs. THF).

  • Response Variables : Yield (%) and purity (HPLC area%).

  • Analysis : Use ANOVA to identify interactions. For example, higher catalyst loading in THF may improve yield but reduce purity due to side reactions .

  • Example Table :

    FactorLow LevelHigh LevelEffect on Yield
    Temperature25°C40°C+12%
    Catalyst Loading0.5 eq1.0 eq+8%
    SolventDCMTHF-5%

Q. How should researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.
    • Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the sulfonate ester at pH > 10) .
  • Data Reconciliation :
    • Cross-validate using multiple techniques (e.g., NMR for structural changes, LC-MS for degradation pathways).
    • Account for buffer-specific effects (e.g., phosphate vs. acetate buffers may catalyze hydrolysis differently) .

Q. What strategies are effective for analyzing reaction mechanisms involving this compound’s sulfonate group?

Methodological Answer:

  • Isotopic Labeling : Use ³⁶S-labeled sulfonate to track substitution or elimination pathways via radiometric detection .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for sulfonate ester hydrolysis .
  • Kinetic Studies : Conduct pseudo-first-order experiments under varying nucleophile concentrations (e.g., hydroxide ions) to determine rate laws .

Methodological Considerations

  • Contradictory Data : Always replicate experiments under identical conditions and validate with orthogonal methods (e.g., XRD for crystalline intermediates) .
  • Advanced Characterization : For ambiguous spectral data, use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals .

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